
5-Methylhexane-1,2-diol: A Comprehensive
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Methylhexane-1,2-diol

Cat. No.: B15307234 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Methylhexane-1,2-diol, a vicinal diol

with potential applications in various research and development sectors, particularly in the

synthesis of complex molecules and drug discovery. This document outlines its chemical

properties, synthesis methodologies, and potential applications, adhering to a format tailored

for scientific professionals.

Core Molecular and Physical Properties
5-Methylhexane-1,2-diol is a chiral organic compound featuring a six-carbon chain with

hydroxyl groups on the first and second carbon atoms and a methyl group on the fifth carbon.

Its fundamental properties are summarized below.
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Property Value Source

Molecular Formula C₇H₁₆O₂ PubChem[1]

Molecular Weight 132.20 g/mol PubChem[1]

IUPAC Name 5-methylhexane-1,2-diol PubChem[1]

CAS Number 73811-76-4 PubChem[1]

Topological Polar Surface Area 40.5 Å² PubChem[1]

Complexity 61.9 PubChem[1]

Hydrogen Bond Donor Count 2 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 4 PubChem[1]

Synthesis of 5-Methylhexane-1,2-diol
The synthesis of 5-Methylhexane-1,2-diol is typically achieved through the dihydroxylation of

the corresponding alkene, 5-methyl-1-hexene. This conversion to a vicinal diol can be

accomplished via several established methods, most notably through syn-dihydroxylation.[2][3]

Experimental Protocol: Upjohn Dihydroxylation
The Upjohn dihydroxylation is a widely used method for the syn-dihydroxylation of alkenes. It

utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric amount of an

oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the osmium catalyst.[3][4]

This method is advantageous as it avoids the need for stoichiometric quantities of the highly

toxic and expensive osmium tetroxide.[3]

Reaction Scheme:
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Reactants Reagents Product

5-Methyl-1-hexene OsO4 (cat.)
NMO 5-Methylhexane-1,2-diol

Click to download full resolution via product page

Upjohn Dihydroxylation of 5-Methyl-1-hexene.

Detailed Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methyl-

1-hexene (1 equivalent) in a suitable solvent system, typically a mixture of acetone and

water.

Addition of Reagents: Add N-methylmorpholine N-oxide (NMO) (1.1 equivalents) to the

solution.

Catalyst Introduction: While stirring, add a catalytic amount of osmium tetroxide (e.g., 0.002

equivalents) as a solution in toluene.

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the

reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass

spectrometry (GC-MS).

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of

sodium sulfite. Stir for 30 minutes.

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel to yield pure 5-Methylhexane-1,2-diol.
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Enantioselective Synthesis: Sharpless Asymmetric
Dihydroxylation
For the synthesis of specific enantiomers of 5-Methylhexane-1,2-diol, the Sharpless

asymmetric dihydroxylation is the method of choice.[5] This powerful technique employs a

catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to induce high

enantioselectivity.[5][6] The choice of ligand, either a dihydroquinidine (DHQD) or a

dihydroquinine (DHQ) derivative, determines which enantiomer of the diol is formed.[5]

Commercially available reagent mixtures, known as AD-mix-α (containing a DHQ ligand) and

AD-mix-β (containing a DHQD ligand), simplify the experimental procedure.[5][6]

Sharpless Asymmetric Dihydroxylation Workflow

5-Methyl-1-hexene

Select AD-Mix

AD-mix-α
((DHQ)2PHAL)

 For (S)-enantiomer

AD-mix-β
((DHQD)2PHAL)

 For (R)-enantiomer

Reaction in
t-BuOH/H2O

(S)-5-Methylhexane-1,2-diol

 from AD-mix-α

(R)-5-Methylhexane-1,2-diol

 from AD-mix-β
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Workflow for Sharpless Asymmetric Dihydroxylation.

Spectroscopic Characterization (Predicted)
While experimental spectra for 5-Methylhexane-1,2-diol are not readily available in public

databases, its spectral characteristics can be predicted based on its structure and data from

similar compounds.

¹H NMR Spectroscopy (Predicted):

-CH(OH)-CH₂OH group: The protons on the carbons bearing the hydroxyl groups would

appear in the downfield region, typically between 3.0 and 4.0 ppm. The methine proton (-

CH(OH)-) would likely be a multiplet, while the methylene protons (-CH₂OH) would also be

multiplets due to coupling with the adjacent methine proton.

Alkyl Chain Protons: The protons of the methylene and methine groups in the alkyl chain

would resonate in the upfield region, generally between 0.8 and 1.7 ppm.

Methyl Protons: The two diastereotopic methyl groups on the isopropyl moiety would likely

appear as two distinct doublets around 0.9 ppm.

Hydroxyl Protons: The chemical shift of the hydroxyl protons is variable and depends on

concentration, solvent, and temperature. They would likely appear as broad singlets.

¹³C NMR Spectroscopy (Predicted):

-CH(OH)- and -CH₂OH Carbons: The carbons bonded to the hydroxyl groups would be the

most downfield among the sp³ hybridized carbons, typically in the range of 60-80 ppm.

Alkyl Chain Carbons: The remaining carbons of the hexane chain would appear in the range

of 10-40 ppm.

Infrared (IR) Spectroscopy (Predicted):

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding

to the stretching vibration of the hydroxyl groups.
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C-H Stretch: Sharp peaks in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of

the C-H bonds in the alkyl chain.

C-O Stretch: A strong absorption band in the region of 1000-1200 cm⁻¹ corresponding to the

C-O stretching vibrations.

Applications in Research and Drug Development
Vicinal diols are crucial building blocks in organic synthesis and play a significant role in drug

development. Their utility stems from their versatile reactivity, allowing for their conversion into

a wide array of other functional groups.

Chiral Pool Synthesis: Enantiomerically pure diols, such as those that can be obtained via

Sharpless asymmetric dihydroxylation, are valuable chiral synthons for the synthesis of

complex, biologically active molecules.

Intermediates for Pharmaceuticals: The diol functionality can be readily transformed into

other key functional groups like epoxides, aldehydes, and carboxylic acids, making them

important intermediates in the synthesis of pharmaceutical agents.

Probing Biological Systems: As vicinal diols are metabolites of various endogenous

compounds, including fatty acids, the study of specific diols can provide insights into

biological pathways and disease mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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